Benzoquinazolinone 12
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Overview
Description
Preparation Methods
The synthesis of benzoquinazolinone 12 involves several steps. One common method starts with the reaction of commercially available starting materials under specific conditions. For instance, the preparation of quinazoline derivatives often involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . Industrial production methods may involve optimization of these reactions to improve yield and scalability .
Chemical Reactions Analysis
Benzoquinazolinone 12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen, ferric chloride, and diphenyl disulfide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, visible light-promoted aerobic oxidative cleavage and cyclization of olefins can lead to the formation of 3-hydroxy-isoindolinones .
Scientific Research Applications
Benzoquinazolinone 12 has a wide range of scientific research applications. In chemistry, it is used as a high-affinity structural derivative of benzyl quinolone carboxylic acid, which is known for its positive allosteric modulation of the M1 muscarinic acetylcholine receptor . In biology and medicine, this compound has been studied for its potential therapeutic effects in cognitive disorders such as Alzheimer’s disease and schizophrenia . Additionally, its role in modulating receptor activity makes it a valuable tool in pharmacological research .
Mechanism of Action
The mechanism of action of benzoquinazolinone 12 involves its binding to the allosteric site of the M1 muscarinic acetylcholine receptor. This binding increases the receptor’s affinity for acetylcholine, thereby enhancing its activity . Key molecular targets include residues Tyr-179 in the second extracellular loop and Trp-400 in the transmembrane domain . These interactions are crucial for the compound’s positive cooperativity with acetylcholine .
Comparison with Similar Compounds
Benzoquinazolinone 12 is structurally related to benzyl quinolone carboxylic acid, another positive allosteric modulator of the M1 muscarinic acetylcholine receptor . this compound exhibits a 50-fold increase in allosteric site affinity compared to benzyl quinolone carboxylic acid, making it a more potent modulator . Other similar compounds include various quinazoline derivatives, which also possess pharmacological activities but may differ in their specific receptor targets and affinities .
Properties
Molecular Formula |
C28H27N5O2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-[(1S,2S)-2-hydroxycyclohexyl]-6-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C28H27N5O2/c1-32-16-20(15-31-32)24-11-10-18(14-29-24)12-19-13-23-27(22-7-3-2-6-21(19)22)30-17-33(28(23)35)25-8-4-5-9-26(25)34/h2-3,6-7,10-11,13-17,25-26,34H,4-5,8-9,12H2,1H3/t25-,26-/m0/s1 |
InChI Key |
SXJQBWJPNSOKQV-UIOOFZCWSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CC3=CC4=C(C5=CC=CC=C53)N=CN(C4=O)[C@H]6CCCC[C@@H]6O |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CC3=CC4=C(C5=CC=CC=C53)N=CN(C4=O)C6CCCCC6O |
Origin of Product |
United States |
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